

Spectroscopic and Mechanistic Insights into Platyphyllonol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diarylheptanoid **Platyphyllonol**, its glycoside Platyphylloside, and its closely related ketone, Platyphyllone. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for their acquisition, and a proposed signaling pathway for the observed antifibrotic effects of related compounds isolated from Betula platyphylla.

Spectroscopic Data of Platyphyllonol and Related Compounds

Platyphyllonol is a naturally occurring diarylheptanoid isolated from the bark of Betula platyphylla. Its structure has been elucidated through various spectroscopic techniques. The following tables summarize the key NMR and MS data for **Platyphyllonol** and its glycoside, Platyphylloside. It is important to note that in some literature, the keto-form, Platyphyllone, is used interchangeably with **Platyphyllonol**.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of **Platyphyllonol** and its derivatives. The data presented here are compiled from various sources and represent the characteristic chemical shifts for these compounds.



Table 1: ¹H NMR Spectroscopic Data of Platyphylloside in CD₃OD

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.50-2.65	m	
2	2.50-2.65	m	_
4	2.70-2.85	m	_
5	3.50-3.60	m	_
6	1.60-1.75	m	_
7	2.50-2.65	m	_
1'	7.03	d	8.5
2'	6.69	d	8.5
3'	6.69	d	8.5
4'	7.03	d	8.5
5'	7.03	d	8.5
6'	6.69	d	8.5
1" (Glc)	4.27	d	7.3
2"-6" (Glc)	3.00-4.00	m	

Table 2: 13C NMR Spectroscopic Data of Platyphylloside[1]



1 30.8 2 45.9 3 211.8 4 48.9 5 78.9 6 38.8 7 30.1 1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 103.4 2" (Glc) 75.2 3" (Glc) 78.1 4" (Glc) 71.7	Position	Chemical Shift (δ, ppm)
3 211.8 4 48.9 5 78.9 6 38.8 7 30.1 1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Gic) 103.4 2" (Gic) 75.2 3" (Gic) 78.1	1	30.8
4 48.9 5 78.9 6 38.8 7 30.1 1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" 16.2 6" 130.3 1" (Glc) 75.2 3" (Glc) 78.1	2	45.9
5 78.9 6 38.8 7 30.1 1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 103.4 2" (Glc) 75.2 3" (Glc) 78.1	3	211.8
6 38.8 7 30.1 1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 75.2 3" (Glc) 78.1	4	48.9
7 30.1 1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 103.4 2" (Glc) 75.2 3" (Glc) 78.1	5	78.9
1' 133.5 2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 103.4 2" (Glc) 75.2 3" (Glc) 78.1	6	38.8
2' 130.3 3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 103.4 2" (Glc) 75.2 3" (Glc) 78.1	7	30.1
3' 116.2 4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1"' (Glc) 103.4 2"' (Glc) 75.2 3"' (Glc) 78.1	1'	133.5
4' 156.4 5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1"" (Gic) 103.4 2"" (Gic) 75.2 3"" (Gic) 78.1	2'	130.3
5' 116.2 6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1"" (Glc) 103.4 2"" (Glc) 75.2 3"" (Glc) 78.1	3'	116.2
6' 130.3 1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1"' (Glc) 75.2 3"' (Glc) 78.1	4'	156.4
1" 133.6 2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1" (Glc) 103.4 2" (Glc) 75.2 3" (Glc) 78.1	5'	116.2
2" 130.3 3" 116.2 4" 156.4 5" 116.2 6" 130.3 1"' (Glc) 103.4 2"'' (Glc) 75.2 3"'' (Glc) 78.1	6'	130.3
3" 116.2 4" 156.4 5" 116.2 6" 130.3 1"' (Glc) 103.4 2"'' (Glc) 75.2 3"'' (Glc) 78.1	1"	133.6
4" 156.4 5" 116.2 6" 130.3 1"' (Glc) 103.4 2"' (Glc) 75.2 3"' (Glc) 78.1	2"	130.3
5" 116.2 6" 130.3 1"" (Glc) 103.4 2"" (Glc) 75.2 3"" (Glc) 78.1	3"	116.2
6" 130.3 1"" (Glc) 103.4 2"" (Glc) 75.2 3"" (Glc) 78.1	4"	156.4
1"' (Glc) 103.4 2"' (Glc) 75.2 3"' (Glc) 78.1	5"	116.2
2"' (Glc) 75.2 3"' (Glc) 78.1	6"	130.3
3"" (Glc) 78.1	1''' (Glc)	103.4
	2''' (Glc)	75.2
4"' (Glc) 71.7	3''' (Glc)	78.1
	4''' (Glc)	71.7



5"' (Glc)	78.0
6"' (Glc)	62.9

Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for Platyphylloside[1]

Parameter	Value
Molecular Formula	C25H32O9
Molecular Weight	476.5 g/mol
Ionization Mode	Negative
Precursor Ion [M-H] ⁻ (m/z)	475.198
Key Fragment Ions (m/z)	189.091, 101.024, 113.025, 190.096, 119.035

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of diarylheptanoids like **Platyphyllonol** from Betula platyphylla.

Isolation of Diarylheptanoids

A typical isolation procedure for diarylheptanoids from the bark of Betula platyphylla involves the following steps:

- Extraction: The dried and powdered bark material is extracted with a solvent such as methanol or ethanol.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.



 Chromatography: The bioactive fractions (often the ethyl acetate and n-butanol fractions) are subjected to multiple chromatographic steps, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C nuclei.

- Sample Preparation: Samples are dissolved in a deuterated solvent, commonly methanol-d₄
 (CD₃OD) or chloroform-d (CDCl₃).
- ¹H NMR: Standard parameters are used for acquisition, with chemical shifts referenced to the residual solvent signal.
- ¹³C NMR: Proton-decoupled spectra are acquired, with chemical shifts also referenced to the solvent signal.
- 2D NMR: Structural elucidation is further aided by two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry

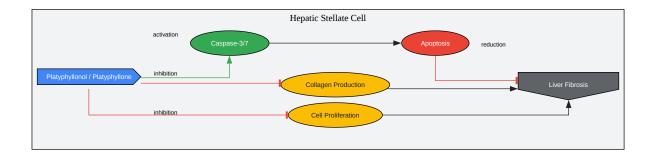
Mass spectral data are generally obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an electrospray ionization (ESI) source.

- Ionization: ESI is used in either positive or negative ion mode to generate molecular ions.
- Mass Analysis: High-resolution mass analysis provides accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments.
- Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to gain further structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).



Signaling Pathway and Biological Activity

Diarylheptanoids isolated from Betula platyphylla, including Platyphyllone and Platyphylloside, have been shown to exhibit antifibrotic activity in hepatic stellate cells (HSCs).[2][3] A proposed mechanism for this activity involves the induction of apoptosis through the activation of caspases.



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Caption: Proposed mechanism of antifibrotic activity of **Platyphyllonol**.

The diagram above illustrates that **Platyphyllonol** and related diarylheptanoids inhibit the proliferation of hepatic stellate cells and decrease collagen production, both of which are key events in the progression of liver fibrosis.[2] Furthermore, these compounds have been observed to increase the activity of Caspase-3 and Caspase-7, key executioner caspases, leading to the induction of apoptosis in these cells. This apoptotic effect contributes to the overall reduction in liver fibrosis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **Platyphyllonol** and its related compounds, Platyphyllone and Platyphylloside. The presented NMR and MS data, along with the generalized experimental protocols, offer a valuable



reference for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of the antifibrotic activity and the proposed involvement of the caspase signaling pathway highlight the therapeutic potential of these diarylheptanoids and warrant further investigation into their precise molecular mechanisms of action.

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